molecular formula C37H46NNaO12 B028510 Rifamycin sodium CAS No. 14897-39-3

Rifamycin sodium

Cat. No.: B028510
CAS No.: 14897-39-3
M. Wt: 719.7 g/mol
InChI Key: YVOFSHPIJOYKSH-CTRMUPKMSA-M
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Description

Rifamycin Sodium is a broad-spectrum antibiotic belonging to the rifamycin class of antibioticsThis compound is primarily used to treat bacterial infections, including tuberculosis, leprosy, and traveler’s diarrhea .

Mechanism of Action

Target of Action

Rifamycin sodium primarily targets the DNA-dependent RNA polymerase of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template.

Mode of Action

This compound interacts with its target by strongly binding to the DNA-dependent RNA polymerase . This binding inhibits the initiation phase of RNA synthesis, essentially blocking the elongation of the RNA . This interaction results in the suppression of bacterial protein synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RNA synthesis pathway . By inhibiting the DNA-dependent RNA polymerase, this compound disrupts the transcription process, preventing the formation of mRNA. This disruption halts protein synthesis, affecting downstream cellular functions and growth of the bacteria .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. With repeated dosing, rifamycins induce their own clearance through the liver (autoinduction) via their effects on metabolizing enzymes . This leads to a decrease in rifamycin exposure during the first 6 –14 days of oral administration . Rifampicin and rifabutin are about 80% protein bound to albumin (rifapentine is >95% protein bound) and distribution occurs intra- and extracellularly due to their polar nature with 60 –90% excretion in feces and urine .

Result of Action

The result of this compound’s action is the bactericidal activity against many Gram-positive and Gram-negative bacteria . By inhibiting RNA synthesis, the bacteria are unable to produce essential proteins, leading to their death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the absorption of this compound is variably affected by food; the maximal concentration of rifampicin is decreased by food, whereas rifapentine absorption is increased in the presence of food . Furthermore, the efficacy of this compound can be affected by the presence of drug-resistant bacteria .

Biochemical Analysis

Biochemical Properties

Rifamycin Sodium exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This inhibition disrupts the synthesis of RNA in microorganisms, thereby affecting their growth and reproduction .

Cellular Effects

This compound’s primary cellular effect is the inhibition of RNA synthesis, which disrupts the normal functioning of bacterial cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to their death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, resistance to rifamycins may develop rapidly as a one-step process . Therefore, they are often administered in combination with other antimicrobials .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . The dosage for rifampin, a derivative of this compound, is 5–10 mg/kg, administered orally every 12 to 24 hours in horses and every 24 hours in dogs and cats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily excreted in bile and to a lesser degree in urine . Enterohepatic cycling of the parent drug and its main metabolite commonly occurs .

Transport and Distribution

This compound is transported and distributed within cells and tissues due to its high lipid solubility . It is widely distributed in body tissues and fluids .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with the bacterial DNA-dependent RNA polymerase, which is located in the cytoplasm of the bacterial cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rifamycin Sodium can be synthesized through a series of chemical reactions starting from rifamycin B. The process involves the following steps:

Industrial Production Methods

The industrial production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions

Rifamycin Sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include rifamycin SV, rifampicin, rifabutin, and rifapentine .

Scientific Research Applications

Rifamycin Sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Rifamycin Sodium is part of the rifamycin family, which includes several similar compounds:

Uniqueness

This compound is unique due to its broad-spectrum antibacterial activity and its ability to inhibit bacterial RNA polymerase. It is particularly effective against Gram-positive bacteria and certain Gram-negative bacteria .

Biological Activity

Rifamycin sodium, a member of the ansamycin class of antibiotics, is primarily known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis and various Gram-positive and some Gram-negative bacteria. Its mechanism of action involves the inhibition of RNA synthesis by binding to the beta subunit of bacterial DNA-dependent RNA polymerase. This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and relevant research findings.

This compound exerts its antibacterial effects by targeting the bacterial RNA polymerase, effectively blocking transcription. The compound binds strongly to the enzyme's beta subunit, inhibiting the initiation phase of RNA synthesis. This binding is significantly more effective in prokaryotic cells compared to eukaryotic cells, making this compound a selective antibiotic with minimal effects on human cells .

The structural components of this compound facilitate its interaction with RNA polymerase, where stacking interactions between its naphthalene ring and the aromatic moiety of the polymerase are crucial for binding. The presence of zinc in the polymerase enhances this interaction through coordination with phenolic -OH groups in rifamycin .

Pharmacokinetics

This compound has unique pharmacokinetic properties that influence its clinical application:

  • Absorption : It has poor oral bioavailability (<0.1%), necessitating specialized formulations like MMX® (AEMCOLO), which allow targeted release in the distal small intestine and colon .
  • Distribution : The volume of distribution is approximately 101.8 L after a 250 mg dose, indicating extensive tissue distribution .
  • Metabolism : Primarily metabolized in the liver to a 25-deacetyl metabolite .
  • Elimination : About 90% of an administered dose is eliminated through feces within 72 hours, with negligible urinary excretion .

Biological Activity Spectrum

This compound displays a broad spectrum of activity:

  • Gram-positive Bacteria : Highly effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Some activity against Escherichia coli and Enterobacteriaceae, although generally less effective than against Gram-positive strains.
  • Mycobacteria : Particularly effective against Mycobacterium tuberculosis, making it a cornerstone in tuberculosis treatment regimens.

Minimum Inhibitory Concentrations (MICs)

The efficacy of this compound can be quantified by its MIC values against various pathogens:

PathogenMIC₅₀ (µg/ml)Notes
Staphylococcus aureus0.25 - 2Effective against methicillin-resistant strains
Streptococcus pneumoniae0.5 - 4Variable susceptibility
Escherichia coli32 - 128Resistance observed in some strains
Mycobacterium tuberculosis<0.01Highly effective
Clostridium difficile≤0.03Superior activity compared to vancomycin

Clinical Case Studies

Several studies have investigated the clinical effectiveness of this compound:

  • Treatment of Traveler's Diarrhea : A double-blind study demonstrated that rifamycin SV MMX® significantly reduced symptoms in patients suffering from travel-related gastrointestinal infections caused by non-invasive E. coli strains .
  • Tuberculosis Management : In a cohort study involving multi-drug resistant tuberculosis patients, rifamycin was found to enhance treatment outcomes when included in combination therapy regimens .
  • C. difficile Infections : A clinical trial indicated that this compound had superior efficacy against C. difficile compared to standard treatments like metronidazole and vancomycin, particularly for recurrent infections .

Adverse Effects

While generally well-tolerated, this compound can cause some adverse effects:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Hepatotoxicity (elevated liver enzymes)
  • Allergic reactions (rash)

Monitoring liver function is recommended during prolonged use due to potential hepatotoxicity.

Properties

CAS No.

14897-39-3

Molecular Formula

C37H46NNaO12

Molecular Weight

719.7 g/mol

IUPAC Name

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate

InChI

InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12+;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1

InChI Key

YVOFSHPIJOYKSH-CTRMUPKMSA-M

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])\C.[Na+]

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+]

Appearance

Assay:≥98%A crystalline solid

Key on ui other cas no.

15105-92-7
14897-39-3

Pictograms

Irritant

Related CAS

6998-60-3 (Parent)

Synonyms

5,6,9,17,19,21-Hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,11(2H)-dione 21-Acetate Sodium Salt;  Rifamastene;  Rifocin;  Tuborin; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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